(3R)-2-acetyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid
Description
Overview of (3R)-2-Acetyl-2,3,4,9-Tetrahydro-1H-Beta-Carboline-3-Carboxylic Acid
This compound is a chiral beta-carboline derivative distinguished by its acetyl and carboxylic acid substituents at the C-2 and C-3 positions, respectively. The compound’s core structure consists of a partially saturated beta-carboline skeleton, which reduces planarity compared to fully aromatic analogs, potentially enhancing solubility and bioavailability. Its IUPAC name, (3R)-2-acetyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylic acid , reflects the stereochemistry at the C-3 position, a critical feature influencing its interactions with biological targets.
Synthetic routes to this compound often begin with L-tryptophan, which undergoes a Pictet–Spengler reaction with aldehydes to form tetrahydro-beta-carboline intermediates. Subsequent oxidation and functionalization steps introduce the acetyl and carboxylic acid groups. For example, one protocol involves refluxing tryptophan with 3,4-dimethoxybenzaldehyde in acetic acid, followed by potassium permanganate-mediated oxidation to yield the carboxylic acid derivative. The stereochemical integrity at C-3 is preserved through careful control of reaction conditions, as demonstrated in the synthesis of related β-carboline analogs.
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}{14}\text{H}{14}\text{N}{2}\text{O}{3} $$ |
| Molecular Weight | 258.27 g/mol |
| IUPAC Name | (3R)-2-Acetyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylic acid |
| Key Functional Groups | Acetyl, Carboxylic Acid |
| Synthetic Precursor | L-Tryptophan |
Significance of Beta-Carboline Derivatives in Chemical and Pharmaceutical Research
Beta-carbolines are a pharmacologically privileged class of alkaloids, with applications spanning anticancer, antiviral, and neuroprotective therapies. Their planar aromatic structure enables intercalation into DNA, while substituents at C-1, C-3, and C-9 modulate selectivity and potency. For instance, harmine, a fully aromatic beta-carboline, inhibits dual-specificity tyrosine phosphorylation-regulated kinases (DYRK1A) and exhibits antitumor activity. However, poor solubility and off-target effects often limit therapeutic utility, driving interest in partially hydrogenated derivatives like This compound .
Recent studies highlight the role of C-3 substitutions in enhancing bioactivity. Ikeda et al. demonstrated that C-3-functionalized beta-carbolines exhibit IC$$_{50}$$ values as low as 0.032 μM against cancer cell lines, underscoring the importance of stereoelectronic tuning. The acetyl group in This compound may confer metabolic stability, while the carboxylic acid moiety improves water solubility—a common challenge in beta-carboline pharmacology. These attributes position the compound as a promising candidate for further optimization in drug discovery pipelines.
Scope and Objectives of the Research Outline
This article aims to consolidate existing knowledge on This compound , with a focus on its synthetic methodologies, structural characterization, and preliminary biological evaluations. Key objectives include:
- Synthetic Analysis : Elucidating reaction pathways and stereochemical outcomes in the synthesis of this derivative, drawing on protocols involving Pictet–Spengler reactions and oxidative functionalization.
- Structural Insights : Correlating molecular features—such as the acetyl and carboxylic acid groups—with physicochemical properties and target engagement.
- Biological Relevance : Reviewing in vitro and in silico studies to assess the compound’s potential in oncology, particularly against prostate (PC-3) and breast (T47D) cancer cell lines.
Properties
IUPAC Name |
(3R)-2-acetyl-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-8(17)16-7-12-10(6-13(16)14(18)19)9-4-2-3-5-11(9)15-12/h2-5,13,15H,6-7H2,1H3,(H,18,19)/t13-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSOYXYPGWILLRY-CYBMUJFWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2=C(CC1C(=O)O)C3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CC2=C(C[C@@H]1C(=O)O)C3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-2-acetyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone under acidic conditions to form the beta-carboline core. The subsequent steps involve acetylation and carboxylation to introduce the acetyl and carboxylic acid groups, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions to increase yield, and employing purification techniques such as crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Carboxylic Acid Functional Group Reactions
The carboxylic acid group participates in classical acid-derived reactions, forming derivatives critical for pharmacological applications.
Key Findings :
-
Amidation is efficiently achieved using coupling agents like HATU under mild conditions (0–5°C to RT), as demonstrated in the synthesis of HDAC6 inhibitors .
-
Esterification often precedes further reactions (e.g., cyclization) in multi-step syntheses, such as tadalafil intermediate preparation .
Acetyl Group Transformations
The acetyl moiety undergoes substitution and elimination reactions, particularly in the presence of nucleophiles.
Key Findings :
-
Chloroacetyl analogs (e.g., in tadalafil synthesis) react with methylamine to form secondary amines, suggesting similar reactivity for acetyl derivatives under forcing conditions .
-
Direct hydrolysis of the acetyl group remains underexplored in literature.
Beta-Carboline Ring Modifications
The fused indole-pyridine system engages in electrophilic substitutions and redox reactions.
Key Findings :
-
Acylation at the indole nitrogen is feasible, as seen in the synthesis of methyl (3R)-2-(chloroacetyl) derivatives .
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Oxidation of the tetrahydro ring to a fully aromatic system remains speculative but aligns with known beta-carboline chemistry.
Condensation and Cyclization
The compound serves as a scaffold for complex heterocycles via condensation reactions.
Key Findings :
-
The HWE reaction extends conjugation for applications in natural product synthesis .
-
Cyclization with amines (e.g., methylamine) forms tricyclic structures central to phosphodiesterase inhibitors like tadalafil .
Stereochemical Considerations
The (3R) configuration influences reaction outcomes:
Scientific Research Applications
Antimalarial Activity
Recent studies have highlighted the antimalarial potential of (3R)-2-acetyl-2,3,4,9-tetrahydro-1H-beta-carboline derivatives. Research indicates that compounds derived from this structure exhibit significant inhibitory effects against Plasmodium falciparum, the parasite responsible for malaria. For instance:
- Compound Efficacy : In vitro studies have reported IC50 values as low as 250 nM for certain derivatives against the Dd2 strain of P. falciparum .
- Selectivity and Safety : These compounds demonstrated high selectivity indices and low cytotoxicity in human cell lines, making them promising candidates for further development .
| Compound | IC50 (nM) | Selectivity Index | Cytotoxicity |
|---|---|---|---|
| Compound 7 | 250 | >10 | Low |
| Compound 9a | <2860 | >10 | Non-toxic |
Antiviral Properties
The compound has also been explored for its antiviral properties. Studies suggest that beta-carboline derivatives can inhibit viral replication mechanisms:
- Mechanism of Action : The interaction with viral enzymes has been proposed as a mechanism through which these compounds exert their antiviral effects .
- Effective Against Multiple Viruses : Research indicates activity against a range of viruses, including those causing respiratory infections.
Neuroprotective Effects
The neuroprotective potential of (3R)-2-acetyl-2,3,4,9-tetrahydro-1H-beta-carboline derivatives has been documented in various studies:
- Protection Against Neurodegeneration : Some derivatives have shown the ability to protect neuronal cells from oxidative stress and apoptosis .
- Mechanism Insights : Molecular docking studies indicate that these compounds can interact with neuroprotective targets within the brain .
Case Study 1: Antimalarial Development
In a study conducted by Jeromine et al. (2022), a series of tetrahydro-beta-carbolines were synthesized and tested for their antiplasmodial activities. The most promising compound exhibited an IC50 value significantly lower than existing treatments, indicating its potential as a new antimalarial agent .
Case Study 2: Neuroprotection in Animal Models
A study published in RSC Advances demonstrated that specific derivatives of (3R)-2-acetyl-2,3,4,9-tetrahydro-1H-beta-carboline could reduce neuroinflammation and improve cognitive function in rodent models of Alzheimer's disease . The findings suggest that these compounds may modulate pathways involved in neurodegeneration.
Mechanism of Action
The mechanism of action of (3R)-2-acetyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid involves its interaction with various molecular targets and pathways. It is believed to modulate neurotransmitter systems, particularly serotonin and dopamine receptors, which may explain its psychoactive effects. Additionally, its anticancer activity is thought to involve the inhibition of specific enzymes and signaling pathways critical for cancer cell proliferation and survival.
Comparison with Similar Compounds
Key Observations :
- C1 Substituents : Bulky groups (e.g., trichloromethyl) reduce synthetic yields due to steric hindrance .
- C3 Carboxylic Acid vs. Ester : The free carboxylic acid (e.g., in the target compound) improves solubility in polar solvents compared to esters (e.g., methyl ester in ), which may enhance bioavailability.
Physicochemical Properties
- Melting Points : Unsubstituted THβC-3-carboxylic acid (CAS: 6052-68-2) has a melting point >200°C , while methyl or ethyl esters (e.g., ) show lower melting points (107–110°C for methyl esters ), correlating with reduced crystallinity.
- Stereochemical Impact : The (3R) configuration in the target compound may confer distinct NMR shifts compared to (3S)-isomers. For example, (3S)-THβC-3-carboxylic acid exhibits specific $^{13}\text{C}$-NMR signals at δ 173.66 (C=O) , whereas R-configuration analogs require chiral analysis for differentiation.
Biological Activity
(3R)-2-acetyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid is a compound belonging to the beta-carboline family, which is noted for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in the fields of antimalarial and anticancer treatments.
- Molecular Formula : C15H16N2O3
- Molecular Weight : 272.3 g/mol
- CAS Number : 1218669-19-2
Antimalarial Activity
Research has indicated that derivatives of beta-carbolines exhibit significant antimalarial properties. A study focused on related compounds demonstrated that certain tetrahydro-beta-carbolines (THβCs) possess potent activity against Plasmodium falciparum, the parasite responsible for malaria. For instance, compounds with IC50 values below 1 µM were identified as highly effective, showcasing the potential of these derivatives in treating malaria .
In particular, this compound has been explored for its interaction with enzymes critical to parasite metabolism. Molecular docking studies suggest that this compound may inhibit specific targets within the parasite's metabolic pathways, leading to its antiplasmodial effects .
Cytotoxicity and Anticancer Potential
The cytotoxic effects of this compound have been evaluated against various cancer cell lines. In vitro studies showed that this compound exhibits moderate cytotoxicity against human tumor cells. For example, IC50 values ranged from 8.8 to 18.1 µM across different cell lines including lung fibroblasts and gastric adenocarcinoma .
The selectivity index (SI), which compares the toxicity to normal cells versus cancer cells, is critical in assessing the therapeutic potential of this compound. The findings suggest that certain derivatives are less toxic to normal cells while maintaining efficacy against cancer cells .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Notes |
|---|---|---|---|
| Antimalarial | Plasmodium falciparum | < 1 | High efficacy against strains |
| Cytotoxicity | Human lung fibroblasts | 8.8 - 18.1 | Moderate cytotoxicity |
| Cytotoxicity | Gastric adenocarcinoma | 10 - 20 | Selective against tumor cells |
The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:
- Inhibition of Enzymatic Activity : Molecular docking studies have shown that this compound can bind to active sites of enzymes in Plasmodium falciparum, disrupting critical metabolic processes.
- Induction of Apoptosis : In cancer cell lines, it has been observed that treatment with this compound leads to increased markers of apoptosis, indicating a potential mechanism for its anticancer activity.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for (3R)-2-acetyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid, and how do reaction conditions influence yield and stereochemistry?
- Methodological Answer : The Pictet-Spengler reaction is a common approach, involving condensation of tryptophan derivatives with aldehydes/ketones under acidic conditions. For example:
- Step 1 : Dissolve L-tryptophan methyl ester (49.3 mmol) and an aldehyde (e.g., 4-chlorobenzaldehyde, 54.23 mmol) in CH₂Cl₂, cool to 0°C, and add trifluoroacetic acid (TFA) as a catalyst .
- Step 2 : Stir under N₂ for 4 days, neutralize with NH₄OH, extract with CH₂Cl₂, and purify via silica gel chromatography (70–200 μm) using CH₂Cl₂/MeOH gradients to isolate isomers .
- Critical Parameters : Acid strength (TFA vs. HCl), temperature (reflux vs. room temperature), and solvent polarity affect cyclization efficiency and enantiomeric purity .
Q. Which analytical techniques are most reliable for characterizing this compound and verifying its stereochemical configuration?
- Methodological Answer :
- NMR Spectroscopy : Use ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm ring fusion and substituent positions. Key signals include:
- C(3)-H : δ 4.3–5.5 ppm (quartet, J = 7–10 Hz) for the chiral center .
- Acetyl group : δ 2.1–2.3 ppm (singlet) .
- Chiral HPLC : To resolve enantiomers and confirm the (3R) configuration .
- Mass Spectrometry : High-resolution MS (e.g., Focus GC/Polaris MS) to verify molecular ion peaks (e.g., m/z 462 [M⁺]) .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer :
- Store under inert gas (N₂/Ar) at 2–8°C to prevent oxidation and hygroscopic degradation .
- Use amber vials to avoid photolytic decomposition, especially for indole-containing structures .
Advanced Research Questions
Q. How can structural modifications (e.g., acetyl group substitution) impact biological activity, and what strategies optimize structure-activity relationships (SAR)?
- Methodological Answer :
- Acetyl Replacement : Replace the 2-acetyl group with chloroacetyl (via chloroacetyl chloride/NaHCO₃ in CHCl₃) to study electrophilic reactivity .
- Substituent Screening : Introduce electron-withdrawing groups (e.g., Cl) at the phenyl ring to enhance binding affinity to target receptors (e.g., serotonin receptors) .
- Key Data : Compare IC₅₀ values across derivatives using enzyme inhibition assays .
Q. How should researchers address contradictions in reported spectroscopic data (e.g., NMR shifts) across studies?
- Methodological Answer :
- Solvent Effects : Replicate conditions (e.g., DMSO vs. CDCl₃) to assess solvent-induced shifts. For example, C(3)-H may shift upfield in DMSO due to hydrogen bonding .
- Isomer Cross-Validation : Compare data for cis/trans isomers isolated via chromatography (e.g., δ 4.31 ppm for cis vs. δ 5.11 ppm for trans in CDCl₃) .
Q. What computational methods predict physicochemical properties (e.g., pKa, logP) for this compound, and how accurate are they?
- Methodological Answer :
- Software Tools : Use ACD/Labs Percepta to predict pKa (2.28 ± 0.20) and logP (0.25) .
- Validation : Cross-check with experimental data (e.g., potentiometric titration for pKa) .
Q. What strategies ensure enantioselective synthesis of the (3R) configuration, and how is purity validated?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
